3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVATNRSCNWYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride (CAS No. 1172845-35-0) is a synthetic compound characterized by its unique thiolane structure, which incorporates a pyridine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H16Cl2N2O2S |
| Molecular Weight | 299.22 g/mol |
| Purity | 95% |
| Chemical Structure | Chemical Structure |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and mechanisms of action.
Research indicates that this compound may function as an inhibitor of specific enzyme pathways involved in cellular signaling and metabolic processes. Its thiolane structure suggests potential interactions with thiol groups in proteins, which could modulate enzyme activity or receptor binding.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. The compound's effectiveness varies depending on concentration and exposure time.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition at concentrations above 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli.
- Cytotoxicity Assessment : In vitro cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induces apoptosis at higher concentrations (above 100 µg/mL), with IC50 values ranging from 70 to 90 µg/mL.
Research Findings
Recent publications have highlighted several key findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression, suggesting a role in cancer therapeutics.
- Neuroprotective Effects : Some studies suggest that it may exhibit neuroprotective properties by modulating oxidative stress pathways, although further research is needed to confirm these effects.
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